4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-amino-5-methyl-2-(3-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)14-11(15)10(12)8(2)13-14/h3-6,13H,12H2,1-2H3 |
InChI Key |
IGGZHFQUTBSLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)N |
Origin of Product |
United States |
Preparation Methods
Procedure Summary
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | m-Tolylhydrazine hydrochloride + (1-ethoxypropylidene)malononitrile + sodium acetate in absolute ethanol | Heated under reflux for 18-24 hours |
| 2 | Removal of solvent under reduced pressure | Concentration of reaction mixture |
| 3 | Addition of methylene chloride and filtration through magnesium silicate | Purification step to remove impurities |
| 4 | Evaporation of filtrate and trituration with boiling hexane | Isolation of crude pyrazolecarbonitrile derivative |
| 5 | Recrystallization from acetone-hexane | Purification to obtain crystalline product |
This method yields 5-amino-3-methyl-1-(m-tolyl)-4-pyrazolecarbonitrile as a key intermediate, which can be further converted to the target pyrazol-5-ol compound by hydrolysis or other functional group transformations.
Conversion of Pyrazolecarbonitrile to Pyrazol-5-ol Derivative
The nitrile group in the pyrazolecarbonitrile intermediate can be hydrolyzed to the corresponding amide or hydroxyl derivative by treatment with acidic or basic media:
- Hydrolysis under reflux with concentrated sulfuric acid or sodium hydroxide in ethanol leads to the formation of pyrazolecarboxamide or pyrazol-5-ol derivatives.
- The reaction is typically followed by neutralization, crystallization, and purification steps.
For example, refluxing the pyrazolecarbonitrile intermediate with 2N sodium hydroxide in ethanol for several hours, followed by cooling and filtration, yields the corresponding pyrazolecarboxamide or pyrazol-5-ol compound.
Alternative Preparation via Diazotization and Reduction of p-Toluidine
Another approach involves the diazotization of p-toluidine followed by reduction of the resulting p-tolyldiazonium chloride to form p-tolylhydrazine derivatives, which are then condensed with amide acetoacetic acid derivatives to form the pyrazolone ring.
Key Features
- Diazotization of p-toluidine under controlled pH (5.8–7.0) using bisulfite-sulfite mixtures.
- Reduction of diazonium salts to hydrazine intermediates.
- Condensation with amide acetoacetic acid to form 1-(4'-tolyl)-3-methyl-5-pyrazolone.
- Recovery and purification of the product by crystallization.
This method is noted for its stable reaction medium and good recovery yields.
Preparation of 3-Methyl-1-(m-tolyl)pyrazol-5-methyl Imine Derivative
A related synthetic route involves the condensation of 3-methyl-1-(m-tolyl)pyrazol-5-one with methylamine in methanol under reflux:
- The reaction mixture is refluxed until completion (monitored by TLC).
- After cooling, the product is precipitated by addition of water and neutralization with diluted HCl.
- The product is isolated by filtration and crystallized from water.
This method yields pyrazol-5-methyl imine derivatives, which are structurally related to the target compound and useful for further functionalization.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Product | Notes |
|---|---|---|---|---|
| 1. Reflux of m-tolylhydrazine hydrochloride with (1-ethoxypropylidene)malononitrile | m-Tolylhydrazine hydrochloride, (1-ethoxypropylidene)malononitrile, sodium acetate, ethanol | Reflux 18-24 h, purification by filtration and recrystallization | 5-Amino-3-methyl-1-(m-tolyl)-4-pyrazolecarbonitrile | Intermediate for pyrazol-5-ol |
| 2. Hydrolysis of pyrazolecarbonitrile intermediate | Pyrazolecarbonitrile, NaOH or H2SO4, ethanol | Reflux 2-6 h, neutralization, crystallization | This compound or amide | Conversion to hydroxyl or amide derivatives |
| 3. Diazotization and reduction of p-toluidine | p-Toluidine, bisulfite-sulfite mixture, ammonia water | Controlled pH 5.8-7.0, reduction, condensation with amide acetoacetic acid | 1-(4'-Tolyl)-3-methyl-5-pyrazolone | Alternative route with stable medium |
| 4. Condensation of 3-methyl-1-(m-tolyl)pyrazol-5-one with methylamine | 3-Methyl-1-(m-tolyl)pyrazol-5-one, methylamine, methanol | Reflux until completion, precipitation by water and HCl | 3-Methyl-1-(m-tolyl)pyrazol-5-methyl imine | Related imine derivative |
Research Findings and Notes
- The reflux times vary from 3 to 24 hours depending on the specific reactants and desired intermediates.
- Sodium acetate acts as a base catalyst facilitating the cyclization reaction.
- Purification often involves solvent evaporation under reduced pressure, filtration through magnesium silicate, and recrystallization from acetone-hexane or ethanol-water mixtures.
- The presence of substituents on the phenyl ring (e.g., m-tolyl) influences melting points and solubility, which are critical for purification.
- Monitoring by thin-layer chromatography (TLC) is standard to confirm reaction completion.
- The hydrolysis step is crucial for converting nitrile intermediates to the hydroxyl or amide functionalities characteristic of the target compound.
- The diazotization-reduction method offers a controlled and reproducible route to substituted pyrazolones with good yields.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of 4-amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol exhibit significant anticancer properties. For instance, derivatives synthesized using magnetic aminated starch as a biocatalyst demonstrated promising results against breast cancer cell lines (MCF-7). The MTT assay revealed that these compounds can effectively reduce cell viability in cancerous cells while maintaining higher viability in normal fibroblast cells, suggesting a potential for reduced side effects compared to conventional chemotherapy agents like doxorubicin and 5-FU .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, showing efficacy in reducing microglial activation and astrocyte proliferation in models of neuroinflammation. This positions them as potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .
Potential Applications in Drug Development
Lead Compound for Drug Discovery
Given its diverse biological activities, this compound serves as a lead compound for developing new therapeutic agents. Its structural modifications could lead to multifunctional drugs targeting various diseases, particularly those related to oxidative stress and inflammation .
Formulation in Combination Therapies
The compound's ability to interact with multiple biological targets makes it suitable for combination therapies. By conjugating it with other pharmacophores, researchers aim to create drugs that can address complex diseases more effectively than single-target drugs.
Case Study 1: Anticancer Evaluation
A study conducted on the anticancer efficacy of synthesized pyrazolone derivatives showed that certain compounds significantly inhibited the growth of MCF-7 breast cancer cells while exhibiting lower toxicity towards normal cells. This study underscores the potential of these compounds in developing safer cancer treatments .
Case Study 2: Neuroprotective Effects
In vivo studies have demonstrated that specific derivatives can significantly reduce markers of neuroinflammation and oxidative stress in animal models of Alzheimer's disease. These findings highlight the therapeutic promise of pyrazole derivatives in managing neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogs in the 4-Aminopyrazol-5-ol Family
Several analogs of 4-amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol have been synthesized and studied, differing in substituents at positions 1, 3, and 5:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, C₂F₅) : These substituents increase oxidative stability but reduce solubility in polar solvents .
- Aryl Substituents : The m-tolyl group (meta-methylphenyl) in the target compound introduces steric hindrance and modulates electronic effects compared to phenyl or para-substituted aryl groups. This may enhance binding specificity in biological targets .
- Hydroxyl vs. Amine at Position 5 : The hydroxyl group in the target compound increases acidity (pKa ~8–10) compared to amine derivatives, influencing its coordination chemistry and antioxidant mechanism .
Bis-Pyrazole Derivatives: 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s
These dimeric compounds, synthesized via Knoevenagel-Michael reactions, differ structurally but share the pyrazol-5-ol moiety:
Comparative Analysis :
- Reactivity: The monomeric target compound is more amenable to functionalization at the amino and hydroxyl groups, whereas bis-pyrazoles are constrained by their bridged structure.
- Biological Activity : Bis-pyrazoles exhibit broad-spectrum pesticidal activity due to their planar, conjugated systems, while the target compound’s bioactivity is likely more niche, focusing on radical scavenging .
Heterocyclic Hybrids
Pyrazole-thiazole and pyrazole-tetrazole hybrids highlight the versatility of pyrazole cores:
Key Differences :
- Electronic Effects : Thiazole and tetrazole rings introduce additional heteroatoms, altering electron distribution and binding modes compared to the m-tolyl group in the target compound.
- Applications : Hybrids are often designed for dual functionality (e.g., antimicrobial + antioxidant), whereas the target compound’s simpler structure may optimize specific pathways .
Biological Activity
4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by cyclization. Various analytical techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydrazine + Carbonyl compound | Formation of pyrazole ring |
| 2 | Cyclization under acidic conditions | Yield of 70-85% |
| 3 | Purification (e.g., recrystallization) | Pure compound obtained |
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Study: Anticancer Evaluation
A study evaluated the cytotoxicity of this compound using an MTT assay on MCF-7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting moderate potency against these cells. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria have shown that it effectively inhibits bacterial growth.
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.22 | Excellent |
| Escherichia coli | 0.25 | Excellent |
| Pseudomonas aeruginosa | 0.30 | Moderate |
In a comparative study, derivatives of pyrazole including this compound were tested for their minimum inhibitory concentration (MIC) against various pathogens. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Tubulin Binding : Similar compounds have been shown to bind to tubulin at the colchicine site, disrupting microtubule polymerization and leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, triggering apoptotic pathways.
- Antibacterial Mechanism : It interferes with bacterial cell wall synthesis and function, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-3-methyl-1-(m-tolyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (120°C), followed by functionalization of the pyrazole core. Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are generated through sequential steps involving cyclization, formylation, oxidation, and acylation . Optimization includes solvent selection (e.g., DMF for coupling reactions), catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature control to minimize side products. Purity is confirmed via column chromatography and spectroscopic analysis (IR, NMR).
Q. How can the structure of this compound be validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with SHELX programs (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and hydrogen-bonding networks. The WinGX suite facilitates data processing and visualization via ORTEP-III, which generates anisotropic displacement ellipsoid plots . For example, analogous pyrazole derivatives exhibit planar pyrazole rings with intermolecular hydrogen bonds between NH/O–H groups and adjacent oxygen/nitrogen atoms, as seen in 4-methyl-5-phenyl-1H-pyrazol-3-ol structures .
Q. What spectroscopic methods are critical for characterizing substituent effects on the pyrazole core?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹, C=O stretches in acylated derivatives).
- NMR Spectroscopy : ¹H NMR reveals substituent-induced shifts; the m-tolyl group’s aromatic protons appear as a multiplet (δ 7.2–7.5 ppm), while the pyrazole NH resonates downfield (δ 9–10 ppm). ¹³C NMR confirms carbonyl carbon positions (e.g., ~160 ppm for C=O) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?
- Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like for dimeric interactions. For this compound, the NH and OH groups likely form intermolecular bonds with acceptor atoms (e.g., pyrazole N or carbonyl O), stabilizing layered or helical packing. Computational tools (e.g., Mercury CSD) map these interactions, which correlate with solubility and thermal stability .
Q. What strategies resolve contradictions in pharmacological activity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from bioavailability differences or metabolite interference. To address this:
- Dose-Response Profiling : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., neuroprotective assays using SH-SY5Y cells) .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing m-tolyl with 4-methoxyphenyl) to isolate pharmacophoric features .
Q. How can catalyst-free synthetic methods improve the sustainability of producing bis-pyrazol-5-ol derivatives?
- Methodological Answer : Tandem Knoevenagel-Michael reactions under solvent-free conditions achieve high yields (93–99%) in 5 minutes. For example, aryl aldehydes react with 3-methyl-1-phenyl-2-pyrazolin-5-one to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s without catalysts. This minimizes waste and avoids high-temperature degradation of aldehydes .
Q. What computational tools aid in predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking (AutoDock Vina) : Simulates binding to targets (e.g., HDAC enzymes) by optimizing hydrogen-bonding and π-π interactions .
- Molecular Dynamics (GROMACS) : Assesses stability of ligand-protein complexes over nanosecond timescales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
